(4-Benzyl-5-methylmorpholin-2-yl)methanol
Description
(4-Benzyl-5-methylmorpholin-2-yl)methanol is a morpholine derivative characterized by a benzyl group at position 4, a methyl group at position 5, and a hydroxymethyl (-CH2OH) moiety at position 2 of the morpholine ring. The hydroxyl group enhances hydrogen-bonding capacity, while the benzyl and methyl substituents contribute to lipophilicity and steric effects, which may influence receptor binding or pharmacokinetic properties.
Properties
IUPAC Name |
(4-benzyl-5-methylmorpholin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCNFNOOTWGKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-5-methylmorpholin-2-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-benzylmorpholine with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 2-position . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-5-methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzylmorpholine-2-carboxylic acid, while reduction can produce benzylmorpholine-2-methanol derivatives with different substituents .
Scientific Research Applications
(4-Benzyl-5-methylmorpholin-2-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Benzyl-5-methylmorpholin-2-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects . Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
The compound’s structural analogs, identified through similarity scoring (0.61–0.75), exhibit variations in substituents and functional groups, leading to differences in physicochemical properties and reactivity. Below is a detailed analysis:
Structural and Functional Group Variations
Table 1: Key Structural Features and Inferred Properties
| Compound Name | CAS Number | Substituents/Functional Groups | Similarity Score | Inferred Properties |
|---|---|---|---|---|
| (4-Benzyl-5-methylmorpholin-2-yl)methanol | Not provided | 4-benzyl, 5-methyl, 2-hydroxymethyl | N/A | Moderate lipophilicity, hydrogen bonding, potential metabolic stability |
| (4-Benzylmorpholin-2-yl)methanol | 106973-36-8 | 4-benzyl, 2-hydroxymethyl (no 5-methyl) | 0.61 | Higher polarity, reduced steric hindrance vs. main compound |
| (R/S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 / 1235639-75-4 | 4-benzyl, 5-oxo, 3-carboxylic acid (R/S) | 0.75 | High aqueous solubility (ionizable COOH), acidic pH stability, enhanced hydrogen bonding |
| (R)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate | 1260672-03-4 | 4-benzyl, 5-oxo, 3-methyl ester | 0.72 | Increased lipophilicity (ester vs. COOH), reduced solubility in polar solvents |
| (4-Aminophenyl)(morpholino)methanone | 51207-86-4 | Morpholino-ketone with 4-aminophenyl | 0.69 | Polar aromatic amine, potential for covalent interactions via ketone or amine groups |
Key Observations
Impact of the 5-Methyl Group: The 5-methyl group in this compound distinguishes it from (4-Benzylmorpholin-2-yl)methanol (similarity 0.61). This substituent likely enhances lipophilicity and metabolic stability by reducing oxidative degradation at the morpholine ring .
Carboxylic Acid vs. Hydroxymethyl :
The 3-carboxylic acid analogs (similarity 0.75) exhibit higher polarity and aqueous solubility due to ionization at physiological pH. However, they may face challenges in membrane permeability compared to the hydroxymethyl-containing main compound .
However, enantiomers may diverge in biological activity, such as enzyme binding or pharmacokinetics .
Biological Activity
(4-Benzyl-5-methylmorpholin-2-yl)methanol, a morpholine derivative, has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
The compound is characterized by the following chemical formula: CHNO. Its synthesis typically involves the reaction of morpholine derivatives with benzyl and methyl substituents under controlled conditions. The reaction pathways can include oxidation, reduction, and substitution reactions, leading to various derivatives that may exhibit distinct biological activities .
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes and receptors. The unique structural features of this compound allow it to bind effectively to these targets, potentially modulating their activity and leading to various pharmacological effects. However, the precise mechanisms remain an area of ongoing research .
1. Antinociceptive Effects
Research indicates that this compound may exhibit antinociceptive properties. Studies have shown that it can inhibit pain pathways by blocking specific receptors involved in pain perception, such as P2X3 receptors, which are implicated in nociceptive signaling .
2. Neuroprotective Potential
The compound has also been investigated for its neuroprotective effects. It is believed to influence neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases by modulating synaptic transmission and reducing neuronal damage .
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy varies based on concentration and the specific strains tested .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antinociceptive | Inhibits P2X3 receptor activity | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Antimicrobial | Effective against select bacterial strains |
Case Studies
- Antinociceptive Study : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. This effect was attributed to the compound's ability to block P2X3 receptors .
- Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage. The mechanism was linked to the modulation of glutamate receptors, suggesting potential applications in treating conditions like Alzheimer's disease .
- Antimicrobial Testing : Laboratory tests showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
